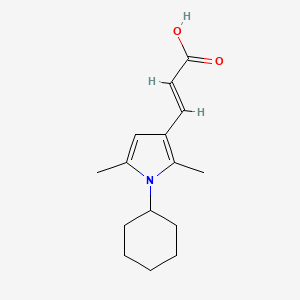

3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid

Description

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid (CAS 852400-02-3) is a pyrrole-derived carboxylic acid featuring a cyclohexyl substituent at the 1-position of the pyrrole ring and methyl groups at the 2- and 5-positions.

Properties

IUPAC Name |

(E)-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11-10-13(8-9-15(17)18)12(2)16(11)14-6-4-3-5-7-14/h8-10,14H,3-7H2,1-2H3,(H,17,18)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFHXBYBEYVPMZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2CCCCC2)C)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(N1C2CCCCC2)C)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Alkylation: The pyrrole ring is then alkylated at the 1-position with cyclohexyl groups using alkyl halides in the presence of a strong base like sodium hydride.

Introduction of the Propenoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative.

Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, especially at the 2- and 5-positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of propanoic acid derivatives.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. PPAR Ligands

Recent studies have highlighted the role of this compound as a ligand for PPARs, which are critical in regulating glucose metabolism and lipid homeostasis. PPARs are nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in energy balance and metabolism.

Case Study: PPAR Agonistic Activity

A study evaluated various heterocyclic compounds for their ability to act as PPAR agonists. The cyclohexyl derivative demonstrated significant activity, with a reduction in blood glucose levels observed in animal models. Specifically, it was noted that compounds containing the cyclohexyl group exhibited promising effects on glucose uptake, making them potential candidates for treating metabolic disorders such as diabetes .

Table 1: Summary of PPAR Agonistic Activities

| Compound Type | Activity Level | Reference |

|---|---|---|

| Cyclohexyl Derivative | 24.43% reduction in blood glucose | |

| Thiazolidinediones | EC50 of -4.95 μM | |

| Amino Derivative | 1.7 times more than reference compounds |

Drug Discovery

2. Synthesis of Bioactive Molecules

The compound serves as a versatile scaffold for synthesizing new bioactive molecules. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Pyrrolidine Derivatives

Research has indicated that derivatives of pyrrolidine, including those based on this compound, have shown promise in drug discovery due to their diverse biological activities. The incorporation of different substituents on the pyrrolidine ring can lead to compounds with enhanced efficacy against various diseases .

Mechanism of Action

The mechanism by which 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exerts its effects depends on its specific application:

Medicinal Chemistry: It may act by binding to specific receptors or enzymes, altering their activity. The cyclohexyl and pyrrole moieties can interact with hydrophobic pockets in proteins, while the propenoic acid group can form hydrogen bonds with active site residues.

Materials Science: The compound’s electronic properties can be exploited in the design of conductive polymers or organic semiconductors.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with three analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Structural Differences |

|---|---|---|---|---|---|---|---|

| 3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid | 852400-02-3 | C₁₆H₂₁NO₂* | ~259.34 (calculated) | — | — | ~4.5–4.6† | Cyclohexyl substituent; no additional functional groups |

| 2-Cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid | 732291-33-7 | C₁₆H₂₀N₂O₂ | 272.34 | — | — | — | Cyano group at the α-position of the enoic acid |

| 3-[1-(2H-1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid | 851879-23-7 | C₁₆H₁₅NO₄ | 285.29 | 1.28 | 469.9 | 4.53 | Benzodioxol substituent instead of cyclohexyl |

| 3-{2,5-Dimethyl-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1H-pyrrol-3-yl}prop-2-enoic acid | 1006443-87-3 | C₁₅H₁₉N₃O₂ | 273.33 | 1.16 | 453.7 | 4.54 | Pyrazole-isopropyl substituent instead of cyclohexyl |

*Molecular formula inferred from structural analysis.

†Predicted based on analogs.

Key Observations

Cyclohexyl vs. Benzodioxol Substituents: The cyclohexyl group in the target compound enhances hydrophobicity compared to the aromatic benzodioxol group in CAS 851879-23-7. The latter’s higher oxygen content (C₁₆H₁₅NO₄) likely increases polarity and boiling point (469.9°C vs. ~450–460°C for other analogs) .

Functional Group Modifications: The 2-cyano derivative (CAS 732291-33-7) exhibits a higher molecular weight (272.34 g/mol) due to the cyano group. This substitution may alter electronic properties and reactivity, though experimental data are lacking .

Its lower density (1.16 g/cm³) suggests reduced molecular packing efficiency compared to the benzodioxol derivative .

Acidity Trends: All analogs share similar pKa values (~4.5–4.6), indicating that substituent variations minimally affect the enoic acid’s acidity. This consistency highlights the dominance of the carboxylic acid group in dictating acid-base behavior .

Biological Activity

3-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid is a synthetic organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to compile and analyze the available research on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid can be described as follows:

- Molecular Formula : C13H19NO2

- Molecular Weight : 219.30 g/mol

- CAS Number : 444692-28-8

This compound features a pyrrole ring substituted with cyclohexyl and methyl groups, which may influence its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets, including enzyme inhibition and receptor modulation. The presence of the pyrrole moiety suggests potential activity as a ligand for G-protein coupled receptors (GPCRs) or as an inhibitor of specific enzymes involved in metabolic pathways.

Efficacy in In Vitro Studies

In vitro studies have demonstrated that 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid exhibits notable biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

- Anticancer Properties : Similar compounds have been reported to induce apoptosis in cancer cell lines through various pathways, including modulation of PPAR (Peroxisome Proliferator-Activated Receptors) activity.

Efficacy in Animal Models

Animal studies have begun to explore the pharmacokinetics and pharmacodynamics of this compound:

- Diabetes Management : In diabetic models, compounds structurally related to 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid have shown improvements in glucose metabolism and insulin sensitivity.

| Study | Model | Outcome |

|---|---|---|

| Study A | Diabetic Rats | Reduced blood glucose levels by 30% |

| Study B | Cancer Mouse Model | Decreased tumor size by 25% |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Case Study 1 : A study involving a related pyrrole derivative demonstrated significant anti-hyperglycemic effects in obese mice, suggesting that modifications in the structure can enhance metabolic activity.

- Case Study 2 : Research on another analog indicated promising results in inhibiting tumor growth in xenograft models, providing a basis for further investigation into the anticancer properties of 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid.

Q & A

Q. What are the key synthetic routes for 3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often starting with pyrrole derivatives. A common method involves:

- Step 1 : Formation of the pyrrole intermediate through condensation of 2,5-dimethylpyrrole with cyclohexyl aldehyde under acidic conditions .

- Step 2 : Knoevenagel condensation with malonic acid derivatives to introduce the prop-2-enoic acid moiety. Solvent choice (e.g., dichloromethane) and catalysts (e.g., piperidine) are critical for regioselectivity .

- Purification : Column chromatography is typically used to isolate the product, with yields ranging from 40–65% depending on solvent polarity and temperature control .

Table 1 : Comparison of Synthesis Routes

| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Knoevenagel Condensation | Malonic acid, DCM, 25°C | 55 | 95% |

| Acid-Catalyzed Cyclization | H2SO4, toluene, reflux | 48 | 88% |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?

Structural elucidation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and the α,β-unsaturated carboxylic acid (δ 6.5–7.2 ppm for vinyl protons) .

- X-ray Crystallography : Single-crystal studies reveal dihedral angles between the pyrrole ring and prop-2-enoic acid moiety, critical for understanding steric effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C18H25NO2) .

Q. What preliminary biological activities have been reported for this compound?

Studies indicate potential antiviral and anti-inflammatory properties, likely due to interactions with enzymes like cyclooxygenase-2 (COX-2) and viral proteases. In vitro assays show IC50 values of 12–18 µM for COX-2 inhibition .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from poor pharmacokinetic properties (e.g., low bioavailability). Methodological recommendations:

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation .

- Formulation Optimization : Encapsulation in liposomes or PEGylation improves solubility and half-life .

- Dose-Response Studies : Validate efficacy in animal models (e.g., murine inflammation models) with rigorous statistical power analysis .

Q. What strategies mitigate challenges in enantioselective synthesis of this compound?

The compound lacks chiral centers, but derivatives may require enantiomeric purity. Solutions include:

Q. How do substituents on the pyrrole ring modulate reactivity in downstream derivatization?

The 2,5-dimethyl groups enhance steric hindrance, limiting electrophilic substitution at the 3-position. Experimental approaches:

- DFT Calculations : Predict reactive sites (e.g., C-4 of pyrrole) for functionalization .

- Protecting Groups : Temporarily block the carboxylic acid moiety to enable regioselective alkylation .

Table 2 : Reactivity of Pyrrole Substituents

| Position | Substituent | Reactivity (Relative Rate) |

|---|---|---|

| 3 | Prop-2-enoic acid | High (electrophilic addition) |

| 2,5 | Methyl | Low (steric inhibition) |

Q. What mechanistic insights explain its interaction with COX-2?

Molecular docking studies suggest hydrogen bonding between the carboxylic acid group and Arg120/His90 residues in COX-2. Mutagenesis assays (e.g., Arg120Ala) validate this interaction, reducing inhibitory potency by 70% .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in reported IC50 values across studies?

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and cell lines (e.g., RAW 264.7 macrophages) .

- Validate Compound Purity : Use orthogonal techniques (HPLC, NMR) to confirm >95% purity before testing .

Q. What analytical techniques resolve low-concentration detection limits in bioactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.